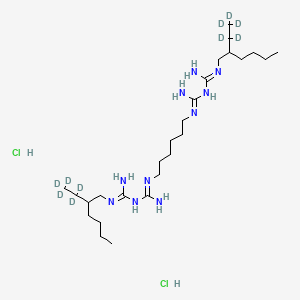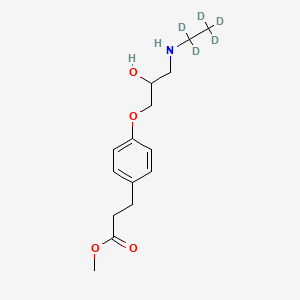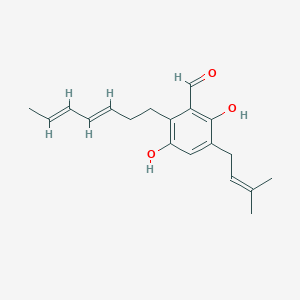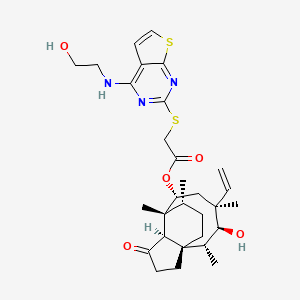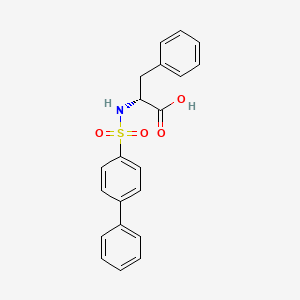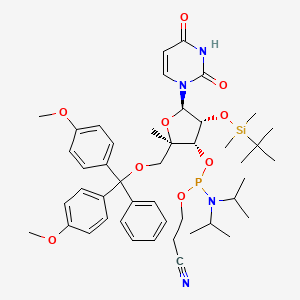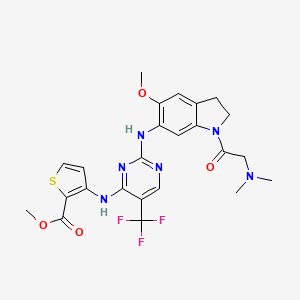
Plk1-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plk1-IN-4 is a small molecule inhibitor specifically targeting polo-like kinase 1 (PLK1), a serine/threonine protein kinase. PLK1 plays a crucial role in various stages of mitosis, including G2/M transition, mitotic entry, and cytokinesis. Overexpression of PLK1 has been observed in several types of cancer, making it a significant target for anticancer therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Plk1-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Plk1-IN-4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Plk1-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PLK1 in various chemical reactions and pathways.
Biology: Employed in cell biology to investigate the effects of PLK1 inhibition on cell cycle progression, mitosis, and cytokinesis.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit PLK1, which is overexpressed in many cancers. .
Industry: Utilized in the development of new therapeutic strategies and drug formulations targeting PLK1
Mecanismo De Acción
Plk1-IN-4 exerts its effects by specifically binding to the ATP-binding site of PLK1, thereby inhibiting its kinase activity. This inhibition disrupts the normal function of PLK1 in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the G2/M checkpoint, DNA damage response, and mitotic spindle assembly .
Comparación Con Compuestos Similares
Similar Compounds
Onvansertib: Another PLK1 inhibitor currently under clinical investigation for its anticancer properties.
BI 2536: A well-known PLK1 inhibitor that has shown efficacy in preclinical cancer models.
Volasertib: A PLK1 inhibitor that has been evaluated in clinical trials for various cancers.
Uniqueness of Plk1-IN-4
This compound is unique due to its high specificity and potency in inhibiting PLK1. It has demonstrated superior efficacy in preclinical studies compared to other PLK1 inhibitors, making it a promising candidate for further development as an anticancer therapeutic .
Propiedades
Fórmula molecular |
C24H25F3N6O4S |
|---|---|
Peso molecular |
550.6 g/mol |
Nombre IUPAC |
methyl 3-[[2-[[1-[2-(dimethylamino)acetyl]-5-methoxy-2,3-dihydroindol-6-yl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C24H25F3N6O4S/c1-32(2)12-19(34)33-7-5-13-9-18(36-3)16(10-17(13)33)30-23-28-11-14(24(25,26)27)21(31-23)29-15-6-8-38-20(15)22(35)37-4/h6,8-11H,5,7,12H2,1-4H3,(H2,28,29,30,31) |
Clave InChI |
INSBBZOXHUDXOP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(=O)N1CCC2=CC(=C(C=C21)NC3=NC=C(C(=N3)NC4=C(SC=C4)C(=O)OC)C(F)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


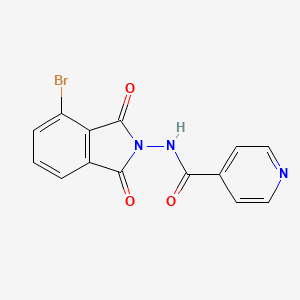
![N-[4-[4-[[5-(2-Methoxyethoxy)-2-pyrazinyl]thio]-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide-d3](/img/structure/B12420331.png)
